Aceclofenac Acyl-β-D-glucuronide
CAS No.:
Cat. No.: VC0208880
Molecular Formula: C₂₂H₂₁Cl₂NO₁₀
Molecular Weight: 530.31
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₂H₂₁Cl₂NO₁₀ |
|---|---|
| Molecular Weight | 530.31 |
Introduction
Chemical Identity and Structural Characteristics
Aceclofenac Acyl-β-D-glucuronide is a phase II metabolite formed through the conjugation of aceclofenac with glucuronic acid. The compound has distinct chemical properties that differentiate it from the parent drug while determining its biological behavior and disposition in the human body.
Chemical Properties
Aceclofenac Acyl-β-D-glucuronide possesses specific physicochemical properties that influence its stability, solubility, and biological interactions. The compound has a molecular formula of C22H21Cl2NO10 and a molecular weight of 530.31 g/mol . The accurate mass of the compound is 529.05, which is important for analytical identification and characterization . The presence of glucuronic acid moiety significantly increases the hydrophilicity compared to the parent drug aceclofenac, facilitating its excretion through renal and biliary pathways.
Structural Nomenclature
The IUPAC name of the compound is (2S,3S,4S,5R,6S)-6-(2-(2-(2-((2,6-dichlorophenyl)amino)phenyl)acetoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid . Alternatively, it can be described as 2-[(2,6-Dichlorophenyl)-amino]benzeneacetic Acid Carboxymethyl Ester Acyl-β-D-Glucuronide . This complex nomenclature reflects the structure where the carboxylic acid group of aceclofenac forms an ester linkage with the glucuronic acid moiety at the 1-β position.
Structural Representation
The structural representation of Aceclofenac Acyl-β-D-glucuronide can be described using SMILES notation: ClC1=C(NC2=CC=CC=C2CC(OCC(O[C@H]3C@HC@@HC@HC@@HO3)=O)=O)C(Cl)=CC=C1 . This notation encodes the precise molecular structure, including stereochemistry, which is crucial for understanding its biological interactions.
Metabolic Formation and Disposition
Aceclofenac undergoes extensive metabolism to form several metabolites, with Aceclofenac Acyl-β-D-glucuronide being one of the major metabolic products. The metabolic pathways and enzymatic processes involved in its formation are critical to understanding the pharmacokinetics of aceclofenac.
Metabolic Pathways
Aceclofenac metabolism primarily occurs through two main pathways: hydroxylation and direct glucuronidation. The drug is converted to 4'-hydroxyaceclofenac via CYP2C9-mediated hydroxylation and to diclofenac through hydrolysis . The direct glucuronidation pathway leads to the formation of Aceclofenac Acyl-β-D-glucuronide, where the carboxylic acid group of aceclofenac is conjugated with glucuronic acid through the action of UDP-glucuronosyltransferases (UGTs).
Transporters and Disposition
By analogy with Diclofenac Acyl-β-D-glucuronide (DF-AG), Aceclofenac Acyl-β-D-glucuronide is likely a substrate for various drug transporters that facilitate its distribution and elimination. Diclofenac acyl glucuronide has been identified as a substrate for numerous organic anion transporters (OATs), including OAT1, OAT2, OAT3, and OAT4, with varying binding affinities . Additionally, it may interact with organic anion-transporting polypeptides (OATP1B1, OATP2B1), breast cancer resistance protein (BCRP), and multidrug resistance proteins (MRP2, MRP3) . These transporters are expressed in the liver and kidneys, enabling the hepatobiliary and renal excretion of the glucuronide metabolite.
Pharmacokinetic Considerations
The pharmacokinetic profile of Aceclofenac Acyl-β-D-glucuronide determines its concentration in biological fluids, tissue distribution, and elimination from the body.
Stability Considerations
Acyl glucuronides are known for their chemical reactivity and potential instability. Similar to Diclofenac Acyl-β-D-glucuronide, Aceclofenac Acyl-β-D-glucuronide may undergo hydrolysis in plasma, reverting to the parent drug . This instability has important implications for bioanalytical methods used to quantify the metabolite and for interpreting pharmacokinetic data. Special precautions, such as acidification of blood samples, may be necessary to stabilize the glucuronide during collection and processing.
Elimination Pathways
Based on its physicochemical properties and the known behavior of similar compounds, Aceclofenac Acyl-β-D-glucuronide is likely eliminated primarily through renal and biliary excretion. The transporters involved in its disposition (as discussed in section 2.3) facilitate its secretion into urine and bile. The efficiency of these elimination processes can be influenced by renal or hepatic impairment, potentially affecting drug clearance and safety.
Biological Activity and Clinical Significance
The biological properties of Aceclofenac Acyl-β-D-glucuronide have implications for both the therapeutic effects and potential toxicities associated with aceclofenac treatment.
Pharmacological Activity
Analytical Considerations
The detection, quantification, and characterization of Aceclofenac Acyl-β-D-glucuronide in biological matrices and pharmaceutical preparations require specialized analytical techniques.
Reference Standards
Synthesis and Characterization
The preparation of Aceclofenac Acyl-β-D-glucuronide for research purposes involves specific synthetic approaches to ensure purity and structural integrity.
Synthetic Approaches
By analogy with the synthesis of Diclofenac Acyl-β-D-glucuronide, Aceclofenac Acyl-β-D-glucuronide may be prepared through a Mitsunobu reaction between the free acid form of aceclofenac and a protected glucuronate, followed by deprotection . This approach has been successfully employed for synthesizing various acyl glucuronides of arylacetic acid derivatives, providing pure compounds for toxicological and pharmacological studies.
Characterization Techniques
The characterization of synthesized Aceclofenac Acyl-β-D-glucuronide typically involves multiple analytical techniques to confirm its identity, purity, and stereochemical configuration. These may include nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry, infrared spectroscopy, and optical rotation measurements. Such comprehensive characterization is essential for ensuring the reliability of subsequent research using these compounds.
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